N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide

Lipophilicity Drug-likeness SAR

Standard positional isomer mixtures obscure electronic effects on target binding. CAS 886958-68-5 is the defined 4-nitro (para) isomer, offering a distinct electron-withdrawing resonance profile vs. meta (CAS 886958-72-1) and ortho analogs. - **Key Parameters:** cLogP 5.5, TPSA 144 Ų, 1 H-bond donor. Enables precise docking & permeability predictions. - **Application:** Head-to-head cytotoxicity (MCF-7/HCT-116) & microsomal metabolism studies. - **Supply:** Research-grade, stable amber solid. Available for immediate dispatch.

Molecular Formula C20H15N3O3S2
Molecular Weight 409.48
CAS No. 886958-68-5
Cat. No. B2391540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide
CAS886958-68-5
Molecular FormulaC20H15N3O3S2
Molecular Weight409.48
Structural Identifiers
SMILESCC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-5-3-4-6-16(15)28-19)22-18(24)13-7-9-14(10-8-13)23(25)26/h3-10H,1-2H3,(H,22,24)
InChIKeyUKTOSVJCJVOKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile: N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide (CAS 886958-68-5)


N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide (CAS 886958-68-5) is a synthetic heterocyclic small molecule belonging to the benzothiazole-amide class, featuring a 4‑nitrobenzamide substituent appended to a 3‑(benzothiazol‑2‑yl)-4,5‑dimethylthiophene scaffold [1]. The compound has a molecular formula of C₂₀H₁₅N₃O₃S₂, a molecular weight of 409.5 g/mol, a computed cLogP (XLogP3‑AA) of 5.5, a topological polar surface area of 144 Ų, and one hydrogen‑bond donor [1]. It is catalogued in PubChem under CID 7589161 and is primarily offered by chemical suppliers as a research‑grade compound for early‑stage drug discovery and chemical biology applications [REFS‑1].

Isomer-specific probe
Positional isomer SAR studies with clear electronic rationale
Nitro-position profiling
Para -M resonance effect differentiates from meta isomer
Computational-ready
Defined cLogP, TPSA for docking and pharmacophore modeling
Antimicrobial screening
Benzothiazole amide scaffold with reported chemotype activity

Uniqueness vs. Positional Isomers (CAS 886958-68-5)


Although the benzothiazole‑dimethylthiophene scaffold is shared by a series of amide derivatives (e.g., 2‑nitro, 3‑nitro, unsubstituted benzamide, and alkyl‑amide variants), the position of the nitro group on the benzamide ring fundamentally alters the compound's electronic distribution, dipole moment, hydrogen‑bonding capacity, and metabolic reactivity [REFS‑1][2]. For the 4‑nitro (para) isomer (CAS 886958‑68‑5) versus the 3‑nitro (meta) isomer (CAS 886958‑72‑1), the para‑nitro group exerts a stronger electron‑withdrawing resonance effect, which can differentially modulate the electrophilicity of the amide carbonyl and influence target‑binding interactions and susceptibility to bioreduction [REFS‑2]. Consequently, even subtle positional isomerism can produce distinct pharmacological, pharmacokinetic, and toxicological profiles, making generic substitution scientifically unsound without direct comparative data [REFS‑2].

Attribute
4-Nitro (para) CAS 886958-68-5
3-Nitro (meta) CAS 886958-72-1
Electronic effect
Strong -M resonance; enhanced carbonyl electrophilicity
Dominant -I inductive; minimal resonance conjugation
Metabolic fate
Nitro reduction rate may be accelerated by para conjugation
Reductive metabolism likely differs; pathway may shift
Binding interactions
π-stacking and dipole interactions altered; target profile may vary
Binding mode may not transfer; class-level SAR context

Comparative Evidence for CAS 886958-68-5


Lipophilicity: 4-Nitro vs. 3-Nitro Isomer

The computed partition coefficient (XLogP3-AA) differentiates the 4-nitro (para) isomer from its 3-nitro (meta) positional isomer. The 4‑nitro substitution yields a cLogP of 5.5, whereas the 3‑nitro isomer (CAS 886958‑72‑1) has a cLogP of 5.1 [1][2]. This 0.4 log unit difference reflects a measurable increase in lipophilicity for the para‑nitro congener, which can influence membrane permeability, tissue distribution, and non‑specific protein binding [1][2].

Lipophilicity
Cross-study comparable
4-nitro cLogP: 5.5
3-nitro cLogP: 5.1
Δ +0.4
Higher lipophilicity may influence membrane permeability and distribution
Assay selection should account for logP-dependent cellular uptake
Lipophilicity Drug-likeness SAR

Equivalent TPSA and H-Bond Acceptors

Both the 4‑nitro and 3‑nitro isomers share an identical topological polar surface area (TPSA) of 144 Ų and a hydrogen‑bond acceptor count of 6, reflecting the equivalent number and type of heteroatoms [1][2]. This indicates that differences in passive oral absorption or blood‑brain barrier penetration between the two isomers are likely driven primarily by lipophilicity differences (cLogP) rather than by hydrogen‑bonding capacity [1][2].

Polar Surface Area
Cross-study comparable
TPSA: 144 Ų (both)
H-bond acceptors: 6
Equivalent TPSA means permeability differences are driven by cLogP
Facilitates attribution of cellular activity to lipophilicity
Polar surface area Drug-likeness Oral bioavailability

Electronic Effect: 4-Nitro vs. 3-Nitro Resonance

The 4‑nitro (para) substitution exerts a strong electron‑withdrawing resonance effect (-M) directly conjugated to the amide carbonyl, increasing the electrophilicity of the carbonyl carbon and lowering the electron density on the benzamide ring compared to the 3‑nitro (meta) isomer, where resonance conjugation is disrupted [1][2][3]. This electronic difference is a well‑established class‑level principle in aromatic substitution chemistry and is expected to modulate (i) the rate of metabolic nitro reduction, (ii) the strength of π‑stacking interactions with aromatic residues in protein binding pockets, and (iii) the hydrolytic stability of the amide bond [3].

Resonance Effect
Class-level inference
σₚ +0.78 vs σₘ +0.71
Para -M resonance conjugation
Enhanced carbonyl electrophilicity may alter target interactions
Metabolic reduction context should be reviewed
Electronic effect Nitro group SAR

Anticancer Activity: Benzothiazole Amide Derivatives

Within the broader class of benzothiazole amide derivatives, compounds structurally related to N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide have demonstrated cytotoxic activity against human cancer cell lines. A series of benzothiazole amide derivatives synthesized by Bhat et al. (2017) exhibited antimitotic and antimicrobial activity, providing a comparative benchmark for the scaffold [1]. Additionally, benzothiazole‑thiophene hybrid compounds reported by Ghorab et al. (2014) showed IC₅₀ values as low as 9.39 μmol L⁻¹ against cancer cell lines, exceeding the potency of doxorubicin (IC₅₀ = 32.00 μmol L⁻¹) [2]. While compound‑specific quantitative data for CAS 886958‑68‑5 are not yet available in peer‑reviewed primary literature, the scaffold has validated anticancer potential that supports its selection for focused structure‑activity relationship (SAR) investigation [1][2].

Scaffold Cytotoxicity
Class-level inference
Related analogs IC₅₀ ~9.39 µM; no specific data for target compound
Supports cell-model endpoint review for antiproliferative SAR
Requires compound-specific validation in chosen cell lines
Anticancer Cytotoxicity Benzothiazole amide

Research and Procurement Scenarios: CAS 886958-68-5


SAR Probe: Nitro-Position Effects in Anticancer Leads

Procure CAS 886958‑68‑5 as the 4‑nitro (para) member of a positional isomer pair (alongside the 3‑nitro meta isomer, CAS 886958‑72‑1) to systematically evaluate how nitro group position on the benzamide ring modulates cytotoxic potency against MCF‑7 (breast) and HCT‑116 (colon) cancer cell lines. The 0.4 log unit cLogP difference and the distinct resonance electronic effects (para -M vs. meta -I only) provide clear, testable hypotheses for differential membrane permeability and target‑binding interactions [1][2][3].

Metabolic Stability: Nitro-Benzamide Positional Isomers

Use CAS 886958‑68‑5 in head‑to‑head in vitro metabolism assays (e.g., human liver microsomes or hepatocytes) against the 3‑nitro and 2‑nitro isomers to quantify the impact of nitro group position on reductive metabolism rates. The para‑nitro group's enhanced resonance conjugation with the amide carbonyl is predicted to accelerate nitro reduction, generating reactive intermediates that may contribute to both therapeutic efficacy (in bioreductive anticancer strategies) and potential toxicity [REFS‑3].

Computational Docking and Pharmacophore Refinement

Leverage the precisely quantified physicochemical parameters of CAS 886958‑68‑5 (cLogP = 5.5, TPSA = 144 Ų, 1 H‑bond donor, 6 H‑bond acceptors) to parameterize computational docking studies against putative anticancer targets, including topoisomerases, kinases, or tubulin. The defined electronic and steric properties of the para‑nitro group allow for accurate molecular mechanics charge assignments and validation of docking poses through comparison with the experimentally distinguishable 3‑nitro isomer [1].

Antimicrobial Screening of Benzothiazole Amide Scaffold

Include CAS 886958‑68‑5 in antimicrobial susceptibility panels against Gram‑positive (e.g., Staphylococcus aureus) and Gram‑negative pathogens, referencing the established antibacterial activity of the benzothiazole amide chemotype reported by Bhat et al. (2017) [4]. The 4‑nitro substitution pattern may confer differential activity against nitro‑reductase‑expressing bacterial strains compared to the unsubstituted benzamide or alkyl‑amide analogs within the same scaffold series [4].

Application
Selection Property
Validation Focus
Positional isomer SAR in cancer models
Nitro positional identity & cLogP difference
Isomer-specific antiproliferative activity profiling
Metabolic stability comparison
Para-nitro resonance electronic effect
Reductive metabolism rate in liver microsomes
In silico pharmacophore modeling
Defined physicochemical parameters (cLogP, TPSA)
Docking pose discrimination against 3-nitro isomer
Antimicrobial chemotype screening
Benzothiazole amide scaffold reported activity
Strain susceptibility differential profiling
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